Risdiplam is classified as an mRNA splicing modifier, specifically targeting the splicing mechanism associated with the SMN2 gene. This drug was developed by Genentech and is marketed under the name Evrysdi. Metabolite M1 is formed primarily through metabolic processes involving flavin monooxygenases and cytochrome P450 enzymes, particularly flavin monooxygenase 1 and 3, and various cytochrome P450 isoforms such as CYP1A1, CYP2J2, CYP3A4, and CYP3A7 .
The synthesis of risdiplam involves complex organic chemistry techniques that lead to the formation of its various metabolites, including M1. The metabolic pathway primarily involves oxidation processes catalyzed by flavin monooxygenases. In vitro studies have shown that risdiplam exhibits low turnover rates in human liver microsomes, indicating that it is metabolized slowly compared to other compounds .
The molecular structure of risdiplam can be described by its chemical formula C_19H_22N_4O_3S. The compound features a piperazine moiety linked to a sulfonamide group, which is critical for its biological activity. Metabolite M1 retains much of this structure but includes modifications due to hydroxylation.
Metabolite M1 is primarily produced through oxidative metabolic pathways involving flavin monooxygenases. These enzymes facilitate reactions that introduce hydroxyl groups into the risdiplam molecule. For example, hydroxylation at specific positions on the piperazine ring leads to the formation of M1.
In vitro studies indicate that M1 does not exhibit significant pharmacological activity at therapeutic doses, which aligns with its classification as a pharmacologically inactive metabolite .
Risdiplam functions by binding to specific sites on SMN2 pre-messenger RNA, promoting the inclusion of exon 7 during splicing. This results in an increase in functional SMN protein production from SMN2 transcripts. Although metabolite M1 does not directly participate in this mechanism, its presence in circulation reflects the metabolic processing of risdiplam.
The pharmacokinetics (PK) profile indicates that after oral administration, risdiplam reaches peak plasma concentrations within 1-4 hours, with a terminal elimination half-life ranging from approximately 40 to 69 hours . The pharmacokinetic data suggest that while metabolite M1 circulates in significant amounts, it does not contribute to therapeutic effects.
Risdiplam and its metabolite M1 are primarily utilized in clinical settings for treating spinal muscular atrophy. The drug's ability to enhance SMN protein levels has been demonstrated in clinical trials, showing significant improvements in motor function among patients with spinal muscular atrophy type 1 .
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: